![molecular formula C24H20N2O2 B11542371 N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. This specific compound features an anthracene moiety, which is known for its aromatic properties and photophysical characteristics, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-ethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and control .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of anthracene-9-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials due to its photophysical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially disrupting their function. Additionally, its photophysical properties enable it to participate in photoinduced electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- (E)-N1-[(ANTHRACEN-9-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is unique due to its specific combination of an anthracene moiety and an ethoxybenzohydrazide group. This structure imparts distinct photophysical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-ethoxybenzamide |
InChI |
InChI=1S/C24H20N2O2/c1-2-28-23-14-8-7-13-21(23)24(27)26-25-16-22-19-11-5-3-9-17(19)15-18-10-4-6-12-20(18)22/h3-16H,2H2,1H3,(H,26,27)/b25-16+ |
InChI Key |
LVKLIMAWPNHYPX-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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